2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
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Overview
Description
2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents
Preparation Methods
The synthesis of 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide can be achieved through several synthetic routes. One common method involves the condensation of aniline and acetophenone, followed by cyclization using a zeolite catalyst . Another approach includes the reaction of 5,6,7,8-tetrahydroquinoline with appropriate reagents under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests it may interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 5,6,7,8-tetrahydroquinoline and 2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride . Compared to these, 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has unique substituents that enhance its biological activity and stability. This makes it a valuable compound for further research and development.
Properties
CAS No. |
56717-30-7 |
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Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C17H18N2S/c1-11-10-15(12-6-3-2-4-7-12)13-8-5-9-14(17(18)20)16(13)19-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H2,18,20) |
InChI Key |
MDCWNIQJTPGYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCC(C2=N1)C(=S)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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